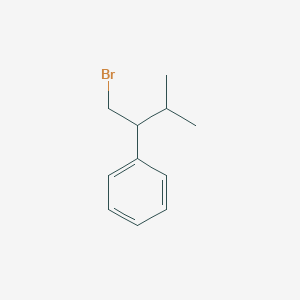

(1-Bromo-3-methylbutan-2-yl)benzene

CAS No.:

Cat. No.: VC16533484

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Br |

|---|---|

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | (1-bromo-3-methylbutan-2-yl)benzene |

| Standard InChI | InChI=1S/C11H15Br/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

| Standard InChI Key | KFIMHJPLUHYGGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(CBr)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₅Br, with a molecular weight of 227.14 g/mol . Its SMILES notation (CC(C)C(CBr)C1=CC=CC=C1) delineates a benzene ring substituted at position 1 with a 3-methylbutan-2-yl group bearing a bromine atom at the terminal carbon . The InChIKey (KFIMHJPLUHYGGQ-UHFFFAOYSA-N) confirms this unique stereochemistry, critical for understanding its reactivity .

The branched aliphatic chain introduces steric hindrance around the bromine atom, potentially influencing its participation in substitution reactions. The benzene ring’s electron-rich π-system may engage in electrophilic interactions, though the bromine’s electron-withdrawing effects could moderate this behavior.

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry predictions for various adducts reveal distinct CCS values (Table 1) . These metrics are vital for mass spectrometry-based identification in complex matrices.

Table 1: Predicted Collision Cross-Sections for (1-Bromo-3-methylbutan-2-yl)benzene Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 227.04298 | 141.3 |

| [M+Na]+ | 249.02492 | 144.7 |

| [M+NH4]+ | 244.06952 | 147.1 |

| [M-H]- | 225.02842 | 142.6 |

The [M+NH4]+ adduct exhibits the largest CCS (147.1 Ų), suggesting greater three-dimensional dispersion upon ammoniation . These data enable differentiation from structurally similar brominated aromatics in analytical workflows.

Synthesis and Industrial Production

Synthetic Routes

-

Alkylative Bromination: Bromination of 3-methylbutan-2-ylbenzene using HBr or PBr₃ under controlled conditions.

-

Grignard Reaction: Reaction of benzyl magnesium bromide with 3-methyl-2-butanone, followed by quenching with a brominating agent.

The absence of reported methods underscores the need for targeted synthetic studies. Industrial-scale production would likely require continuous-flow reactors to manage exothermic bromination steps, though scalability remains speculative without empirical data.

Physicochemical Properties

Thermal Stability

While experimental melting/boiling points are unavailable, the compound’s volatility can be inferred from its molecular weight (227.14 g/mol) and branched structure. Compared to linear analogs, the tertiary carbon adjacent to bromine may enhance thermal stability, reducing decomposition rates at elevated temperatures.

Solubility and Partitioning

The logP value, though unreported, is anticipated to be moderate (~3–4) due to the hydrophobic benzene ring and bromine’s polarizability. Solubility in organic solvents (e.g., dichloromethane, ethanol) is expected to exceed aqueous solubility, aligning with trends for halogenated aromatics.

Chemical Reactivity

Nucleophilic Substitution

The primary bromide is susceptible to Sₙ2 reactions, where nucleophiles (e.g., hydroxide, amines) displace bromine. Steric hindrance from the 3-methyl group may favor Sₙ1 mechanisms in polar protic solvents, though the carbocation intermediate’s stability remains uncertain.

Elimination Reactions

Base-induced dehydrohalogenation could yield alkenes. For example, treatment with KOtBu in DMSO might produce 3-methyl-1-phenyl-1-butene. Competing substitution pathways would depend on reaction conditions and base strength.

Electrophilic Aromatic Substitution

Applications in Organic Synthesis

As a benzylic bromide, this compound serves as a potential intermediate for:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups into complex molecules.

-

Polymer Chemistry: Initiation sites for atom transfer radical polymerization (ATRP).

Its utility remains theoretical without documented case studies, highlighting opportunities for methodological research.

Analytical Identification Strategies

Mass Spectrometry

Characteristic isotopic patterns from bromine (¹:¹ ratio for [M]+- and [M+2]+- ) aid detection. High-resolution MS can confirm the molecular formula (C₁₁H₁₅Br) via exact mass matching (theoretical m/z 226.03515 for [M]+- ) .

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals:

-

δ 1.0–1.2 ppm (3H, d, CH(CH₃)₂)

-

δ 2.5–2.7 ppm (1H, m, CHBr)

-

δ 7.2–7.4 ppm (5H, m, aromatic H)

¹³C NMR would show quaternary carbons near δ 80 ppm (C-Br) and aromatic signals at δ 125–140 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume